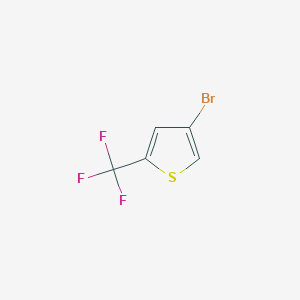

4-Bromo-2-(trifluoromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYDKQRTQVTLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289987 | |

| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-08-7 | |

| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Bromo-2-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a thiophene core, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its critical applications, particularly as a building block in the development of novel therapeutics, and outlines essential safety and handling protocols for laboratory use. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis.

Introduction: A Key Heterocyclic Building Block

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their bioisosteric properties and ability to engage with a wide array of biological targets.[1] Within this class, this compound stands out due to the strategic placement of its substituents.

The molecular structure consists of a five-membered thiophene ring, which provides a stable aromatic core.[1] The bromine atom at the 4-position serves as an excellent reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2] Simultaneously, the trifluoromethyl (-CF₃) group at the 2-position profoundly influences the molecule's electronic properties. As a potent electron-withdrawing group, it modulates the reactivity of the thiophene ring and enhances the metabolic stability, lipophilicity, and binding affinity of derivative compounds—qualities highly sought after in modern drug design.[1] This synergistic combination of a reactive site and a performance-enhancing group makes it an invaluable intermediate in the synthesis of complex organic molecules.[1]

Physicochemical Properties

The physical characteristics of this compound are dictated by the interplay of its aromatic core and its halogen substituents. While experimental data for some properties are not widely published, reliable predicted values and data from suppliers provide a clear profile. The compound is typically supplied as a liquid with high purity, requiring refrigerated storage to ensure long-term stability.[1]

| Property | Value | Source(s) |

| CAS Number | 1194374-08-7 | [1][3][4] |

| Molecular Formula | C₅H₂BrF₃S | [1][3][4] |

| Molecular Weight | 231.03 g/mol | [1][3] |

| Appearance | Liquid at room temperature | [1] |

| Purity | Typically ≥97% | [1][4] |

| Density | ~1.7 g/mL (Predicted) | [5] |

| Boiling Point | ~207.1 °C at 760 mmHg (Predicted) | [5] |

| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1][6] |

Spectroscopic Profile: A Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of this compound. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would be simple, showing two distinct signals in the aromatic region (typically δ 7.2–7.5 ppm) corresponding to the two protons on the thiophene ring.[1] The precise chemical shifts and coupling constants would depend on the specific solvent and instrument frequency.

-

¹³C NMR: The spectrum would display five signals for the five carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon bonded to bromine would also be identifiable by its characteristic chemical shift.[7]

-

¹⁹F NMR: This is a key technique for fluorinated compounds. A strong singlet would be observed (around δ -62 ppm for a similar compound) corresponding to the three equivalent fluorine atoms of the -CF₃ group.[1][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern. The presence of bromine would be evident from the characteristic M+ and M+2 peaks with nearly equal intensity.[7]

Synthesis and Chemical Reactivity

Synthetic Routes

A prevalent and efficient method for synthesizing this compound is the electrophilic bromination of its precursor, 2-(trifluoromethyl)thiophene. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and may be catalyzed by an acid or a Lewis acid.[1] The reaction is often performed in an inert solvent at controlled, low temperatures to manage selectivity and yield.[1]

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Bromination

-

Objective: To synthesize this compound from 2-(trifluoromethyl)thiophene.

-

Materials: 2-(trifluoromethyl)thiophene (1 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-(trifluoromethyl)thiophene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add NBS portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Chemical Reactivity: The Power of Cross-Coupling

The synthetic utility of this compound lies in its capacity to undergo various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[1][2][9]

The Suzuki-Miyaura coupling is one of the most powerful and widely used of these methods.[9] It involves the reaction of the bromo-thiophene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[9][10]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its fluorinated derivatives are of particular importance.[11] this compound serves as a critical starting material for compounds targeting a range of diseases. The inclusion of the trifluoromethyl group often leads to improved pharmacological profiles, including:

-

Enhanced Efficacy: The -CF₃ group can increase binding affinity to biological targets through favorable electrostatic interactions.

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug.

-

Modulated Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site.

Thiophene derivatives have demonstrated broad biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this building block highly relevant for modern drug discovery pipelines.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended (2-8°C).[1][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Caption: A basic workflow for the safe handling of laboratory chemicals.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the advantageous properties conferred by the trifluoromethyl group, provides chemists and researchers with a reliable and powerful building block for constructing novel and complex molecules. Its continued use in the synthesis of advanced materials and next-generation pharmaceuticals underscores its importance in the field of chemical science.

References

-

PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved January 6, 2026, from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-Bromo-2-(difluoromethyl)-thiophene. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

Latif, U., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved January 6, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved January 6, 2026, from [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Retrieved January 6, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1194374-08-7 - Abovchem [abovchem.com]

- 4. This compound [oakwoodchemical.com]

- 5. 4-Bromo-2-(difluoromethyl)-thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 2-Bromo-5-(trifluoromethyl)thiophene | 143469-22-1 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. rsc.org [rsc.org]

- 11. chemscene.com [chemscene.com]

A Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)thiophene is a halogenated heterocyclic compound built upon a five-membered thiophene ring. The strategic placement of a bromine atom and a highly electronegative trifluoromethyl group makes this molecule a versatile and valuable building block in modern organic synthesis.[1][2] Its unique electronic properties enhance its reactivity in a variety of coupling reactions, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][3] This guide provides a detailed examination of the chemical structure, bonding, and inherent reactivity of this compound, offering a foundational understanding for its application in research and development.

Section 1: Molecular Structure and Bonding Analysis

The core of this compound is a five-membered thiophene ring, an aromatic system containing a sulfur atom.[1] This aromaticity is a result of the delocalization of six π-electrons across the ring, which imparts considerable stability. The molecule's distinct properties arise from the two substituents attached to this core.[1]

Key Substituents and Their Electronic Influence:

-

Trifluoromethyl Group (-CF₃) at the 2-position: This group is a powerful electron-withdrawing substituent. The three highly electronegative fluorine atoms pull electron density away from the thiophene ring through a strong negative inductive effect (-I). This significantly reduces the electron density of the aromatic system.[1]

-

Bromine Atom (-Br) at the 4-position: The bromine atom provides a reactive site for various cross-coupling reactions and nucleophilic substitutions.[1] It also exerts a deactivating, electron-withdrawing inductive effect on the ring.

The combination of these two electron-withdrawing groups makes the thiophene ring electron-deficient. This electronic characteristic is central to the molecule's reactivity, particularly its utility in cross-coupling reactions where the electron-poor nature of the aromatic system facilitates key steps like oxidative addition.[1]

Visualization of Electronic Effects

The following diagram illustrates how the substituents electronically influence the thiophene ring.

Caption: Electronic influence of substituents on the thiophene ring.

Section 2: Physicochemical and Spectroscopic Properties

The unique substitution pattern of this compound gives rise to a specific set of physical and spectroscopic characteristics that are crucial for its identification and handling.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1194374-08-7 | [4][5] |

| Molecular Formula | C₅H₂BrF₃S | [4][5] |

| Molecular Weight | 231.03 - 231.04 g/mol | [1][4][5] |

| Appearance | Typically a liquid at room temperature | [1] |

| Storage | Store at 2-8°C in a dark environment | [1][6] |

Spectroscopic Profile for Structural Confirmation:

Spectroscopic analysis is essential for verifying the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: In deuterated chloroform (CDCl₃), the two protons on the thiophene ring typically appear in the aromatic region between δ 7.2-7.5 ppm.[1] Their specific chemical shifts and coupling patterns are indicative of their positions relative to the electron-withdrawing substituents.

-

¹⁹F-NMR: This technique is particularly useful due to the trifluoromethyl group. A singlet is typically observed around δ -62 ppm, confirming the presence of the -CF₃ group.[1]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight, with an expected [M+H]⁺ peak at m/z 260.92.[1] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) provides a clear signature.

Section 3: Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the bromination of 2-(trifluoromethyl)thiophene using an electrophilic brominating agent like N-bromosuccinimide (NBS).[1] However, direct electrophilic substitution can be challenging due to the deactivating nature of the trifluoromethyl group.[1]

Core Reactivity: Cross-Coupling Reactions

The primary utility of this compound in synthetic chemistry lies in its role as a substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.

Commonly employed reactions include:

-

Suzuki-Miyaura Coupling (with boronic acids/esters)[1]

-

Stille Coupling (with organostannanes)

-

Sonogashira Coupling (with terminal alkynes)[7]

In these reactions, a palladium catalyst is typically used to facilitate the bond formation between the thiophene ring and a coupling partner.[1] The electron-deficient nature of the thiophene ring is advantageous, as it promotes the initial oxidative addition step of the catalytic cycle.[1]

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Section 4: Applications in Drug Discovery and Materials Science

The thiophene nucleus is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The unique electronic properties conferred by the bromo and trifluoromethyl substituents make this compound an attractive starting material for the synthesis of novel bioactive molecules.

-

Enhanced Biological Activity: The trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, which are desirable properties for drug candidates.[1] This allows for better interaction with biological membranes and molecular targets.[1]

-

Versatile Intermediate: As a versatile building block, it allows for the systematic introduction of diverse functionalities onto the thiophene core through cross-coupling chemistry, facilitating the creation of libraries of compounds for screening in drug discovery programs.[7][8]

Conclusion

This compound is a highly functionalized heterocyclic compound with a unique and advantageous structural and electronic profile. The presence of a reactive bromine atom and a strongly electron-withdrawing trifluoromethyl group on an aromatic thiophene core makes it an exceptionally useful intermediate for organic synthesis. A thorough understanding of its bonding, properties, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem. [Link]

-

This compound - Oakwood Chemical. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]

-

The Role of 4-Bromo-2-(trifluoromethoxy)iodobenzene in Modern Pharmaceutical Synthesis. [Link]

-

Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. This compound - CAS:1194374-08-7 - Abovchem [abovchem.com]

- 6. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

An In-Depth Spectroscopic Guide to 4-Bromo-2-(trifluoromethyl)thiophene for Advanced Research Applications

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-Bromo-2-(trifluoromethyl)thiophene, a critical building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound.

Introduction: The Structural Significance of this compound

This compound is a substituted thiophene ring, a heterocyclic aromatic compound containing a sulfur atom. The strategic placement of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position imparts unique electronic properties and reactivity to the molecule. The electron-withdrawing nature of both substituents significantly influences the electron density distribution within the thiophene ring, which is reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry. Understanding this structure is fundamental to interpreting the spectroscopic data.

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecular framework.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the proton-decoupled spectrum. A fluorine-free reference standard, such as hexafluorobenzene (C₆F₆), can be used as an external reference.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the thiophene ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.45 | d | ~1.5 | H-3 |

| ~7.15 | d | ~1.5 | H-5 |

Expert Interpretation:

The electron-withdrawing effects of the bromine and trifluoromethyl groups deshield the ring protons, causing them to resonate at a relatively downfield region. The proton at the 3-position (H-3) is adjacent to the highly electronegative trifluoromethyl group, leading to a predicted downfield shift compared to the proton at the 5-position (H-5). The two protons will appear as doublets due to four-bond coupling (⁴JHH), which is typically small in thiophene rings (around 1-3 Hz).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a quartet for the carbon atom it is attached to (C-2) due to ¹JCF coupling, and the CF₃ carbon itself will also be visible as a quartet.

| Predicted Chemical Shift (δ) ppm | Multiplicity (¹JCF) | Assignment |

| ~135 | q | C-2 |

| ~130 | s | C-5 |

| ~125 | s | C-3 |

| ~122 (q, ¹JCF ≈ 270 Hz) | q | CF₃ |

| ~110 | s | C-4 |

Expert Interpretation:

The carbon attached to the trifluoromethyl group (C-2) will be significantly deshielded and will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. The carbon bearing the bromine atom (C-4) is expected to be the most upfield of the ring carbons due to the "heavy atom effect" of bromine. The trifluoromethyl carbon will appear as a prominent quartet with a large coupling constant, a characteristic feature for this group.

¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single sharp signal is expected.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

Expert Interpretation:

The chemical shift of the trifluoromethyl group is highly dependent on its electronic environment.[1] For a CF₃ group attached to an aromatic ring, the chemical shift typically falls in the range of -60 to -70 ppm relative to CFCl₃.[2] The absence of any adjacent fluorine or hydrogen atoms results in a singlet, making it a distinct and easily identifiable peak.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform can be prepared.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1550-1450 | Medium-Strong | Thiophene ring C=C stretching |

| 1350-1150 | Strong | C-F stretching (asymmetric and symmetric) |

| ~1050 | Medium | C-Br stretch |

| 850-750 | Strong | C-H out-of-plane bending |

Expert Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group. The presence of the thiophene ring will be confirmed by the aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations.[3] The C-Br stretch is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition, as well as structural information from the fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for analyzing this volatile compound.

Predicted Mass Spectrum Fragmentation

Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

M⁺ (C₅H₂⁷⁹BrF₃S): m/z = 230

-

[M+2]⁺ (C₅H₂⁸¹BrF₃S): m/z = 232

Major Fragmentation Pathways:

Caption: Key fragmentation pathways for this compound.

Expert Interpretation:

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion. The fragmentation is likely to proceed through the loss of the substituents. The loss of a fluorine radical is possible, but the loss of the entire trifluoromethyl radical to give a stable aromatic cation is a highly probable fragmentation pathway. Loss of the bromine radical is another expected fragmentation. Subsequent fragmentation of the thiophene ring can also occur.

Conclusion: A Synergistic Approach to Structural Confirmation

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, while ¹⁹F NMR provides a definitive signature for the trifluoromethyl group. IR spectroscopy identifies the key functional groups and the aromatic nature of the thiophene ring. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and provides structural clues through its fragmentation pattern. This guide provides the foundational spectroscopic knowledge necessary for researchers to confidently identify and utilize this important chemical entity in their work.

References

-

The Royal Society of Chemistry. Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Osaka Prefecture University. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

PubChem. 4-Bromo-2-(difluoromethyl)thiophene. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Appretech Scientific Limited. This compound. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications

For Research Use Only. Not for human or veterinary use.

Introduction

4-Bromo-2-(trifluoromethyl)thiophene, identified by CAS number 1194374-08-7, is a halogenated and trifluoromethylated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the versatile reactivity of the bromine substituent, make it a highly valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, synthetic methodologies, and its burgeoning applications in medicinal chemistry and materials science, tailored for researchers and professionals in drug development and related scientific fields. The strategic placement of the bromine atom at the 4-position and the trifluoromethyl group at the 2-position of the thiophene ring creates a molecule with distinct reactivity, enabling its participation in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1]

Physicochemical Properties

This compound is typically a liquid at room temperature with a molecular weight of approximately 231.04 g/mol .[1][2] The presence of both bromine and fluorine atoms contributes to its relatively high density. The trifluoromethyl group significantly enhances the compound's lipophilicity, a property that can be advantageous in the design of biologically active molecules with improved membrane permeability.[1]

| Property | Value | Source |

| CAS Number | 1194374-08-7 | [2] |

| Molecular Formula | C5H2BrF3S | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| Physical State | Liquid at room temperature | [1] |

| Purity (typical) | ≥97% | [1] |

| Storage | Store in a dark, tightly closed container at 2-8°C | [1] |

| SMILES | FC(F)(F)C1=CC(Br)=CS1 | |

| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | [1] |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the regioselective bromination of 2-(trifluoromethyl)thiophene. The electron-withdrawing nature of the trifluoromethyl group deactivates the thiophene ring towards electrophilic substitution, making direct bromination challenging. However, under specific conditions, the desired product can be obtained.

Illustrative Synthetic Protocol: Bromination of 2-(trifluoromethyl)thiophene

This protocol describes a general procedure for the bromination of 2-(trifluoromethyl)thiophene using N-bromosuccinimide (NBS), a common brominating agent for electron-deficient aromatic systems.

Materials:

-

2-(trifluoromethyl)thiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethyl)thiophene (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or gently heated to reflux to ensure complete conversion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis

The synthetic utility of this compound primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom serves as a reactive handle for the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the thiophene core.

Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyolefins. In the context of this compound, this reaction enables the coupling of the thiophene moiety with various boronic acids or their esters.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[3]

Applications in Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their diverse biological activities.[4] The this compound scaffold serves as a valuable starting point for the synthesis of novel drug candidates with potential therapeutic applications.

Anticancer Agents

The trifluoromethyl group is a common feature in many anticancer drugs as it can enhance metabolic stability and binding affinity to target proteins.[5] By utilizing this compound in Suzuki-Miyaura coupling and other reactions, medicinal chemists can synthesize libraries of novel compounds for screening against various cancer cell lines. The thiophene core itself is a key component of several molecules with demonstrated anticancer properties, often acting through mechanisms such as kinase inhibition or apoptosis induction.[6][7]

Anti-inflammatory Agents

Thiophene derivatives have also been investigated for their anti-inflammatory properties.[4][8] Some thiophene-based compounds have been shown to inhibit key inflammatory enzymes like cyclooxygenases (COX).[4] The synthesis of novel thiophene derivatives from this compound allows for the exploration of new chemical space in the search for more potent and selective anti-inflammatory drugs with potentially fewer side effects than existing therapies.[9]

Applications in Materials Science

The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic electronic materials. Thiophene-based polymers and small molecules are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[10][11]

This compound can be used as a monomer in the synthesis of conjugated polymers. The bromine atom provides a site for polymerization through cross-coupling reactions, while the trifluoromethyl group can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting material. This fine-tuning is crucial for optimizing the performance of organic electronic devices. For instance, lowering the LUMO level can improve electron injection and transport in n-type organic semiconductors.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of a reactive bromine handle and an electron-withdrawing trifluoromethyl group on a thiophene core provides chemists with a powerful tool for the construction of complex molecules. The applications of this compound span from the development of new pharmaceuticals to the creation of advanced organic electronic materials. As research in these fields continues to advance, the demand for and utility of this compound are expected to grow, solidifying its role as a key intermediate in modern chemistry.

References

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - PubMed. (URL: [Link])

-

Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. (URL: [Link])

-

Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. (URL: [Link])

-

Previously prepared thiophene derivative with anti‐inflammatory activity. - ResearchGate. (URL: [Link])

-

This compound - Oakwood Chemical. (URL: [Link])

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (URL: [Link])

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed. (URL: [Link])

-

Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed. (URL: [Link])

-

Thiophene-Based Organic Semiconductors | Request PDF - ResearchGate. (URL: [Link])

-

A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. (URL: [Link])

-

A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (URL: [Link])

-

The targeted compounds with anticancer activity. - ResearchGate. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])

-

Thiophene-Based Organic Semiconductors - PubMed. (URL: [Link])

-

Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches - MDPI. (URL: [Link])

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC - PubMed Central. (URL: [Link])

-

New organic semiconductors and their device performance as a function of thiophene orientation - ResearchGate. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])

- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl)

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (URL: not available)

-

Thiophene synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. scispace.com [scispace.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-Bromo-2-(trifluoromethyl)thiophene

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal and materials chemistry. We delve into its fundamental physicochemical properties, established synthetic protocols, detailed spectroscopic characterization, and core reactivity. Emphasis is placed on its application in drug discovery, particularly as a versatile scaffold in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated thiophene derivative in their synthetic programs.

Introduction: The Significance of Fluorinated Thiophenes

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 75% of clinically used drugs containing at least one heterocyclic ring. Among these, the thiophene nucleus is a privileged scaffold, present in numerous blockbuster drugs. The strategic introduction of a trifluoromethyl (-CF₃) group onto this scaffold profoundly alters its physicochemical properties. The -CF₃ group is a powerful electron-withdrawing moiety that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound combines the versatile reactivity of the thiophene ring, the synthetic handle of a bromine atom, and the property-enhancing effects of a trifluoromethyl group. This unique combination makes it an exceptionally valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.

Core Physicochemical & Structural Properties

The molecular structure of this compound is defined by a five-membered thiophene ring substituted at the 2- and 4-positions. The electron-withdrawing trifluoromethyl group significantly influences the electron density of the aromatic ring, while the bromine atom serves as a primary site for synthetic modification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1194374-08-7 | [1][2] |

| Molecular Formula | C₅H₂BrF₃S | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Canonical SMILES | C1=C(SC=C1Br)C(F)(F)F | - |

| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | - |

| Appearance | White solid to colorless or yellow liquid | [3] |

| Purity (Typical) | ≥98% | [1] |

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 2-(trifluoromethyl)thiophene.

Primary Synthetic Route: Electrophilic Bromination

The synthesis relies on the bromination of the precursor 2-(trifluoromethyl)thiophene using N-Bromosuccinimide (NBS), a convenient and safer source of electrophilic bromine compared to elemental bromine (Br₂).[3][4] The trifluoromethyl group is a deactivating, meta-directing group. However, in the thiophene ring, substitution is heavily favored at the C5 (α) position. When the C5 position is blocked (or in this case, unsubstituted but less reactive than C4), bromination can be directed to other positions. The precise conditions, including solvent and temperature, are critical for achieving high regioselectivity for the 4-position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bromination with NBS

Causality: This protocol uses acetonitrile as a polar aprotic solvent to facilitate the reaction while minimizing side reactions. The reaction is initiated at 0 °C to control the initial exothermic release and then allowed to proceed at room temperature to ensure completion. The aqueous workup is designed to remove the succinimide byproduct and any unreacted NBS.

Materials:

-

2-Methylbenzo[b]thiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)[5]

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of 2-methylbenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile (approx. 0.7 M) is prepared in a round-bottom flask equipped with a magnetic stirrer.[5]

-

The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

-

N-Bromosuccinimide (1.05 eq) is added portion-wise to the stirred solution, ensuring the temperature remains low.[5]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 30-60 minutes. Reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the addition of deionized water.

-

The mixture is transferred to a separatory funnel and extracted three times with dichloromethane.[5]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (typically using a hexane eluent) to yield the pure 3-bromo-2-methylbenzo[b]thiophene.[5]

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this specific isomer is scarce, its spectral characteristics can be confidently predicted based on the analysis of its constituent parts and related structures.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals will appear as doublets due to coupling with each other. The proton at the C5 position will likely be downfield of the proton at the C3 position due to the electronic environment.

-

¹³C NMR: The spectrum will display five distinct signals for the thiophene ring carbons. The carbon attached to the trifluoromethyl group (C2) will appear as a quartet due to C-F coupling. The carbon bonded to bromine (C4) will be significantly shifted.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound.[6][7] A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.[8] The chemical shift (relative to a standard like CFCl₃) will be in the characteristic range for a trifluoromethyl group attached to an aromatic ring (typically δ -60 to -65 ppm).[8][9]

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important reaction for this compound. It allows for the coupling of the thiophene core with a wide variety of aryl, heteroaryl, or alkyl boronic acids or esters.[10][11] This reaction is a cornerstone of modern drug discovery, enabling the rapid synthesis of large libraries of complex molecules for biological screening.

-

Mechanism Insight : The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include the oxidative addition of the palladium catalyst into the C-Br bond, transmetalation with an activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11] The presence of a base is crucial for activating the boronic acid for the transmetalation step.[11]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. clearsynth.com [clearsynth.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

The Expanding Therapeutic Landscape of Trifluoromethyl-Substituted Thiophenes: A Technical Guide

The strategic incorporation of the trifluoromethyl (CF3) group and the thiophene scaffold has become a cornerstone of modern medicinal chemistry. The CF3 group, with its high electronegativity, metabolic stability, and ability to enhance membrane permeability, profoundly influences the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When coupled with the thiophene ring, a versatile bioisostere of the benzene ring, the resulting trifluoromethyl-substituted thiophenes exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of compounds, offering valuable insights for researchers and drug development professionals.

The Trifluoromethyl Group and Thiophene Ring: A Synergistic Partnership in Drug Design

The trifluoromethyl group is a key functional group in many pharmaceuticals due to its unique electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. Furthermore, the CF3 group can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. The thiophene ring, as a bioisostere of the benzene ring, is readily incorporated into drug candidates to modulate their biological activity and physicochemical properties. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, further contributing to target binding. The combination of these two moieties has led to the discovery of potent and selective therapeutic agents across various disease areas.

Anticancer Activity: Targeting Key Pathways in Oncology

Trifluoromethyl-substituted thiophenes have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.

Kinase Inhibition: A Major Avenue for Anticancer Therapy

Many trifluoromethyl-substituted thiophenes exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, compounds incorporating a trifluoromethyl-thienyl moiety have been shown to be potent inhibitors of kinases such as mitogen-activated protein kinase (MAPK) and cyclin-dependent kinases (CDKs).

A notable example is the development of selective inhibitors of the serine/threonine kinase B-Raf, a key component of the MAPK signaling pathway. Mutations in the B-Raf gene are common in various cancers, including melanoma. Trifluoromethyl-substituted thiophenes have been designed to specifically target the mutated B-Raf protein, thereby inhibiting downstream signaling and suppressing tumor growth.

The Emerging Potential of 4-Bromo-2-(trifluoromethyl)thiophene Derivatives in Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets.[1] This guide focuses on a specific, highly functionalized scaffold: 4-Bromo-2-(trifluoromethyl)thiophene . The strategic placement of an electron-withdrawing trifluoromethyl (-CF3) group and a synthetically versatile bromine atom creates a powerful building block for novel therapeutic agents.

The trifluoromethyl group is a key modulator of molecular properties. Its introduction can significantly enhance lipophilicity, which aids in crossing biological membranes, and improve metabolic stability by blocking potential sites of oxidation.[3][4] Furthermore, its strong electron-withdrawing nature can profoundly influence the electronic environment of the thiophene ring, altering interactions with target proteins.[4] The bromine atom at the 4-position serves as a crucial synthetic handle, enabling a wide array of chemical modifications through modern cross-coupling reactions, thus facilitating the exploration of structure-activity relationships (SAR).[3]

Synthetic Pathways: From Core Scaffold to Diverse Libraries

The synthesis of derivatives from the this compound core requires strategic planning. Direct electrophilic aromatic substitution on the thiophene ring is often challenging due to the deactivating effect of the trifluoromethyl group.[3] Therefore, the most productive approaches involve leveraging the bromine atom for carbon-carbon and carbon-heteroatom bond formation.

Key Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorse for elaborating the core scaffold. The Suzuki-Miyaura reaction, which couples the brominated thiophene with a boronic acid or ester, is particularly effective for introducing aryl or heteroaryl moieties.

Experimental Protocol: Representative Suzuki-Miyaura Reaction

-

Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid pinacol ester (1.2 eq.), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq.), and sodium carbonate (Na₂CO₃) (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture of toluene, water, and ethanol (e.g., in a 2:1.5:1 ratio) to create a biphasic medium capable of dissolving all reactants.[5]

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at 120°C for 20-30 minutes.[5] Microwave irradiation is often preferred to improve reaction kinetics and yield.[5]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired coupled product.

This modular approach allows for the rapid generation of a library of compounds with diverse substituents at the 4-position, which is essential for systematic SAR studies.

Caption: General workflow for Suzuki-Miyaura coupling.

Pharmacological Applications and Biological Activity

Derivatives of the this compound scaffold have shown promise across several therapeutic areas, leveraging the unique properties imparted by the thiophene core and its substituents.

Anticancer Properties

The thiophene nucleus is a component of several anticancer agents.[1] The trifluoromethyl group, in particular, is known to enhance the potency of drugs by improving cell membrane penetration and interaction with cancer-related enzymes.[3][4]

-

Mechanism of Action: Thiophene derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and apoptosis.[3] Some have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme overexpressed in several cancers.[1]

-

In Vitro Activity: Studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain thiophene derivatives show inhibitory activity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.[3]

Antimicrobial Activity

With the rise of drug-resistant pathogens, novel antimicrobial agents are urgently needed. Thiophene derivatives have emerged as a promising class of compounds with significant antibacterial activity.[6][7]

-

Spectrum of Activity: Derivatives have shown inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][8]

-

Activity Against Resistant Strains: Importantly, recent research has focused on thiophene derivatives active against colistin-resistant Gram-negative bacteria.[8] Time-kill curve assays have demonstrated bactericidal effects for some of these compounds.[8]

-

Mechanism of Action: Docking studies suggest that these compounds may act by binding to and disrupting the function of outer membrane porins, such as CarO1 in A. baumannii and OmpW in E. coli, thereby increasing membrane permeability.[8]

| Bacterial Strain | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | 15 | [3] |

| Escherichia coli | 12 | [3] |

| Pseudomonas aeruginosa | 10 | [3] |

| Caption: Representative antibacterial activity of a thiophene derivative.[3] |

Anti-inflammatory Effects

Thiophene-containing molecules are found in several approved non-steroidal anti-inflammatory drugs (NSAIDs).[7] Their aromaticity and lipophilicity are thought to enhance membrane permeability, augmenting their efficacy.[1]

-

Mechanism of Action: The primary mechanism for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical mediators in the biosynthesis of inflammatory prostaglandins.[1][9] Trifluoromethyl-containing compounds, in particular, have shown promising COX-2 inhibition.[9]

Central Nervous System (CNS) Applications

The inherent lipophilicity of the thiophene ring makes it well-suited for designing drugs that can penetrate the blood-brain barrier (BBB).[1] This property has been exploited in several approved drugs for neurological disorders.[1]

-

Potential Targets: The this compound scaffold could be explored for developing novel anticonvulsant, antipsychotic, or anxiolytic agents.[1] The ability to tune lipophilicity and target engagement through modifications at the 4-position makes this an attractive starting point for CNS drug discovery programs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core is crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Role of the 4-Position Substituent: The nature of the group introduced at the 4-position (via displacement of bromine) is a primary determinant of biological activity. For anti-schistosomal thiophen-2-yl pyrimidines, for example, introducing an ortho, ortho-difluoroaniline at this position significantly improved potency and aqueous solubility compared to the parent compound.[10]

-

Impact of Lipophilicity: While the trifluoromethyl group increases lipophilicity, this must be balanced to maintain favorable drug-like properties (e.g., solubility). SAR studies often aim to identify analogs with a calculated LogP (cLogP) in a range conducive to acceptable ADME-PK profiles.[10]

-

Electronic Effects: The addition of electron-withdrawing or electron-donating groups to aryl rings substituted at the 4-position can fine-tune target engagement. For some antibacterial agents, the presence of an electron-withdrawing group resulted in higher activity.[11]

| Compound ID | R-Group at 4-Position | Anticancer IC50 (µM) vs. MCF-7 | cLogP |

| Core-Br | -Br | >100 | 3.5 |

| Deriv-01 | -Phenyl | 55.2 | 4.8 |

| Deriv-02 | -4-Fluorophenyl | 32.5 | 4.9 |

| Deriv-03 | -4-Hydroxyphenyl | 28.1 | 4.2 |

| Deriv-04 | -4-Methoxyphenyl | 45.7 | 4.7 |

| Caption: Hypothetical SAR table illustrating the impact of 4-position substituents. |

Biological Assay Methodology: Cytotoxicity Screening

A fundamental step in evaluating the anticancer potential of new derivatives is to assess their cytotoxicity against relevant cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for the MTT cell viability assay.

Future Perspectives and Challenges

The this compound scaffold is a highly promising platform for drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent physicochemical properties provide a strong starting point for developing agents targeting cancer, infectious diseases, and CNS disorders.

However, a critical challenge in the development of any thiophene-containing drug is the potential for metabolic bioactivation. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene S-oxides and epoxides, which can be hepatotoxic.[12] Therefore, early ADME-Tox and metabolic stability studies are essential in the development pipeline to identify and mitigate potential liabilities, ensuring that novel derivatives possess a favorable safety profile.

Future research should focus on integrating computational design with modular synthesis to create next-generation derivatives with enhanced potency, improved selectivity, and minimized off-target toxicity.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers Media S.A.. Available at: [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

-

Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. American Chemical Society. Available at: [Link]

-

Modular synthesis of fluorinated 2H-thiophenes via [4 + 1] cyclization of enaminothiones. Royal Society of Chemistry. Available at: [Link]

-

Biological Activities of Thiophenes. MDPI. Available at: [Link]

-

Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Nature. Available at: [Link]

-

Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Springer. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Available at: [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. National Institutes of Health. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unlocking Thiophene's Potential: A Technical Guide to the Electronic Effects of the Trifluoromethyl Group

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, serves as a powerful modulator of molecular properties. When appended to the thiophene ring—a privileged structure in numerous pharmaceuticals—the CF3 group exerts profound electronic effects that redefine the ring's reactivity, metabolic stability, and potential for biological interactions. This guide provides a detailed examination of these electronic effects, synthesizing theoretical principles with experimental data to offer a comprehensive resource for researchers in drug discovery and materials science. We will dissect the interplay of inductive and resonance effects, quantify their impact through empirical data, and explore the resulting consequences for chemical reactivity and rational drug design.

Introduction: The Strategic Alliance of Thiophene and the Trifluoromethyl Group